molecular formula C9H8ClNO B2850566 (4-Chloro-1-benzofuran-3-yl)methanamine CAS No. 1824406-12-3

(4-Chloro-1-benzofuran-3-yl)methanamine

Cat. No.: B2850566
CAS No.: 1824406-12-3
M. Wt: 181.62
InChI Key: RXDQQHHKRLLOKC-UHFFFAOYSA-N
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Description

(4-Chloro-1-benzofuran-3-yl)methanamine is an organic compound with the molecular formula C9H8ClNO. It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring. The presence of a chlorine atom at the 4-position and an amine group at the 3-position of the benzofuran ring makes this compound unique and potentially useful in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-1-benzofuran-3-yl)methanamine typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions often use copper chloride as a catalyst and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in dimethylformamide solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-1-benzofuran-3-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction can produce various amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chloro-1-benzofuran-3-yl)methanamine is unique due to the presence of both a chlorine atom and an amine group on the benzofuran ring. This combination of functional groups can lead to distinct chemical reactivity and biological activity compared to other benzofuran derivatives .

Biological Activity

(4-Chloro-1-benzofuran-3-yl)methanamine is an organic compound with the molecular formula C9H8ClNO. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential applications in medicine and research.

Target of Action

Benzofuran derivatives, including this compound, exhibit strong biological activities by interacting with various biological targets. These interactions can lead to significant changes in cellular processes that affect growth and survival.

Mode of Action

The compound may inhibit specific enzymes or pathways involved in cell proliferation and survival. For instance, it has been reported to interfere with serine/threonine kinases, which are crucial for cell cycle regulation during the G2/M phase. This interference has implications for cancer development and treatment strategies.

Antimicrobial Activity

Research indicates that benzofuran derivatives possess antimicrobial properties. This compound may inhibit bacterial growth through mechanisms that disrupt cellular integrity or function .

Anti-Tumor Activity

Some studies have shown that compounds similar to this compound can induce apoptosis in cancer cells. This effect is likely mediated through the activation of signaling pathways that lead to programmed cell death.

Research Applications

Field Application
Chemistry Used as an intermediate in synthesizing more complex organic molecules.
Biology Potential candidate for studying biological interactions and pathways.
Medicine Investigated for anticancer activities; may be developed into therapeutic agents.
Industry Applicable in developing new materials and chemical processes.

Case Studies and Research Findings

  • Cancer Treatment Studies : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. These findings suggest potential as a chemotherapeutic agent.
  • Antibacterial Efficacy : A comparative study highlighted the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion tests.
  • Oxidative Stress Reduction : Research has indicated that benzofuran derivatives can mitigate oxidative stress in cellular models, suggesting a protective role against oxidative damage related to various diseases.

Properties

IUPAC Name

(4-chloro-1-benzofuran-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c10-7-2-1-3-8-9(7)6(4-11)5-12-8/h1-3,5H,4,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDQQHHKRLLOKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=CO2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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